molecular formula C14H24N2O3 B12845148 5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid

5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid

Cat. No.: B12845148
M. Wt: 268.35 g/mol
InChI Key: AVWGHYWCAATDJE-UHFFFAOYSA-N
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Description

5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of diazaadamantane derivatives, which are known for their stability and diverse chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazaadamantane core: This is achieved through a series of cyclization reactions involving amines and aldehydes under acidic or basic conditions.

    Introduction of functional groups: The ethyl and hydroxy groups are introduced through alkylation and hydroxylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced catalysts, and automated control systems to monitor and adjust reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Aryl halides, Nucleophiles

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which 5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, altering the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazaadamantane derivatives: These compounds share the diazaadamantane core but differ in the functional groups attached.

    Adamantane derivatives: These compounds have a similar cage-like structure but lack the nitrogen atoms present in diazaadamantane derivatives.

Uniqueness

5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

5,7-diethyl-6-hydroxy-2-methyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid

InChI

InChI=1S/C14H24N2O3/c1-4-13-6-15-8-14(5-2,10(13)17)9-16(7-13)12(15,3)11(18)19/h10,17H,4-9H2,1-3H3,(H,18,19)

InChI Key

AVWGHYWCAATDJE-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3(C)C(=O)O)CC

Origin of Product

United States

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